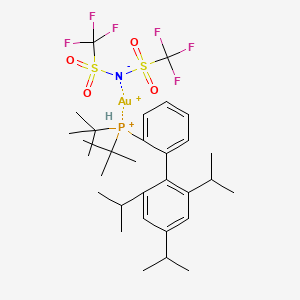![molecular formula C22H18O6 B12895883 3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione CAS No. 55506-38-2](/img/structure/B12895883.png)
3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione is a chemical compound with the molecular formula C22H18O6 It is a member of the furofuran family, characterized by a fused ring system containing oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-ethoxybenzaldehyde derivatives in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Bis(4-methoxyphenyl)furo[3,2-b]furan-2,5-dione: Similar in structure but with methoxy groups instead of ethoxy groups.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains furan rings and a pyrrole core, differing in the heterocyclic system.
Dibenzo[f,h]furo[2,3-b]quinoxaline: Features a quinoxaline core fused with furan rings.
Uniqueness
3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione is unique due to its specific ethoxy substituents, which can influence its reactivity and interactions with biological targets
Propriétés
Numéro CAS |
55506-38-2 |
|---|---|
Formule moléculaire |
C22H18O6 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
3,6-bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione |
InChI |
InChI=1S/C22H18O6/c1-3-25-15-9-5-13(6-10-15)17-19-20(28-21(17)23)18(22(24)27-19)14-7-11-16(12-8-14)26-4-2/h5-12H,3-4H2,1-2H3 |
Clé InChI |
FSDNMGONJIETOA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=C3C(=C(C(=O)O3)C4=CC=C(C=C4)OCC)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


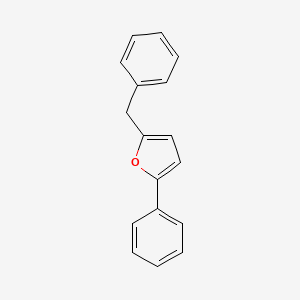
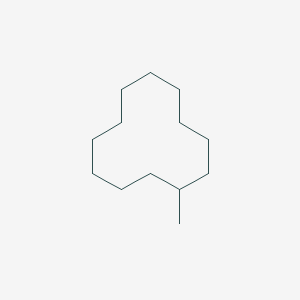
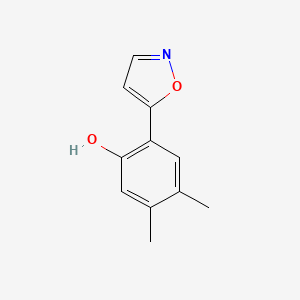
![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)


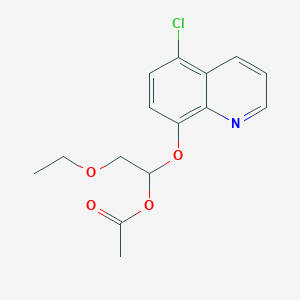
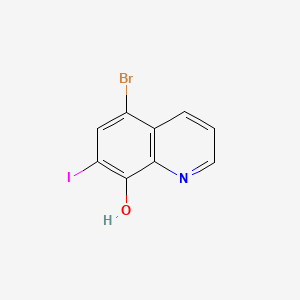

![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
![4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12895879.png)
![7-Chloro-N-(3-methylbutyl)imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12895880.png)
